Aldicarb-d3

Overview

Description

Aldicarb-d3 is a deuterium-labeled form of aldicarb, a carbamate pesticide. The “-d3” designation indicates that three hydrogen atoms in the aldicarb molecule are replaced with deuterium, a stable isotope of hydrogen. Aldicarb is known for its use in controlling pests in agricultural settings, including insects, mites, and nematodes .

Scientific Research Applications

Aldicarb-d3 is primarily used as an internal standard for the quantification of aldicarb in various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its applications include:

Toxicology: Studying the toxic effects of aldicarb and its metabolites.

Environmental Science: Monitoring the presence of aldicarb in environmental samples.

Agriculture: Researching the efficacy and environmental impact of aldicarb as a pesticide.

Mechanism of Action

Target of Action

Aldicarb-d3, like its non-deuterated counterpart Aldicarb, primarily targets acetylcholinesterase (AChE) . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine in the synaptic cleft .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By inhibiting this enzyme, this compound prevents the breakdown of acetylcholine in the synapse . This leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron . This overstimulation can lead to a variety of symptoms, including muscle weakness and paralysis .

Pharmacokinetics

This compound is highly soluble in water and highly mobile in soil . It degrades mainly by biodegradation and hydrolysis, persisting for weeks to months . The half-life of distribution is 0.4 hours and the half-life of elimination is 13 hours . These properties impact the bioavailability of this compound, influencing how quickly it is absorbed and distributed in the body, and how long it remains active .

Result of Action

The primary result of this compound’s action is the overstimulation of the nervous system due to the accumulation of acetylcholine . This can lead to a range of symptoms, including muscle weakness, paralysis, and in severe cases, respiratory failure .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its high solubility in water and mobility in soil can lead to contamination of groundwater, particularly in areas with sandy soil . Additionally, its persistence in the environment means that it can remain active for a significant period of time after application .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Aldicarb-d3, like its parent compound aldicarb, is a potent acetylcholinesterase (AChE) inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can lead to a variety of biochemical effects.

Cellular Effects

In terms of cellular effects, aldicarb has been shown to have no statistically significant effects on the immune system of mice

Molecular Mechanism

This compound, similar to aldicarb, works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the body . By inhibiting this enzyme, this compound increases the concentration of acetylcholine, leading to overstimulation of muscles and glands.

Temporal Effects in Laboratory Settings

The parent compound, aldicarb, is known to be potent and fast-acting

Dosage Effects in Animal Models

Research on aldicarb has shown an inverse dose-response in mice, which is a departure from the classic toxicologic dose-response curve where toxicity increases with increasing dose levels .

Metabolic Pathways

The basic metabolic pathway for aldicarb, and by extension this compound, is the same in all species studied, including plants and a variety of vertebrates and invertebrates

Transport and Distribution

Given that this compound is soluble in water , it may be distributed throughout the body via the bloodstream

Preparation Methods

Synthetic Routes and Reaction Conditions

Aldicarb-d3 is synthesized by incorporating deuterium into the aldicarb molecule. The process involves the reaction of 2-methyl-2-(methylthio)propanal with deuterated methyl isocyanate to form the deuterium-labeled carbamate .

Industrial Production Methods

The industrial production of this compound follows similar principles as its synthesis in the laboratory, but on a larger scale. The process ensures high purity and consistency, which is crucial for its use as an analytical standard in various scientific applications .

Chemical Reactions Analysis

Types of Reactions

Aldicarb-d3 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: The compound can undergo hydrolysis to produce aldicarb oxime and methylamine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products Formed

Oxidation: Aldicarb sulfoxide and aldicarb sulfone.

Hydrolysis: Aldicarb oxime and methylamine.

Comparison with Similar Compounds

Similar Compounds

Carbofuran: Another carbamate pesticide with similar acetylcholinesterase inhibitory properties.

Methomyl: A carbamate insecticide used for controlling a wide range of pests.

Oxamyl: A carbamate pesticide used to control insects, mites, and nematodes.

Uniqueness of Aldicarb-d3

This compound’s uniqueness lies in its deuterium labeling, which makes it an ideal internal standard for analytical quantification. The presence of deuterium atoms allows for precise differentiation from non-labeled aldicarb in mass spectrometry, enhancing the accuracy of analytical measurements .

Properties

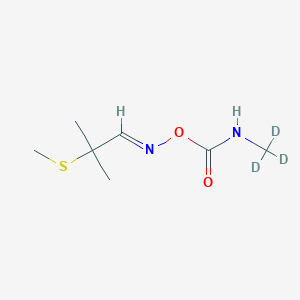

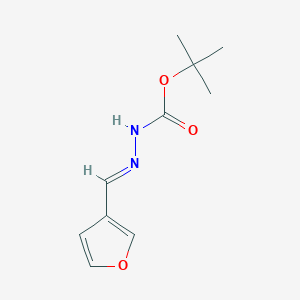

IUPAC Name |

[(E)-(2-methyl-2-methylsulfanylpropylidene)amino] N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLZXHRNAYXIBU-UYUKVFNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C/C(C)(C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)

![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)